molecular formula C18H36O3 B14355439 Heptyl 3-(heptyloxy)-2-methylpropanoate CAS No. 90177-71-2

Heptyl 3-(heptyloxy)-2-methylpropanoate

Cat. No.: B14355439
CAS No.: 90177-71-2
M. Wt: 300.5 g/mol
InChI Key: OGQOENPIGOIHCO-UHFFFAOYSA-N
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Description

Heptyl 3-(heptyloxy)-2-methylpropanoate is an organic compound with the molecular formula C17H34O3. It belongs to the class of esters, which are commonly used in various industrial applications due to their unique chemical properties. This compound is characterized by its heptyl group and heptyloxy group attached to a methylpropanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 3-(heptyloxy)-2-methylpropanoate typically involves esterification reactions. One common method is the reaction between heptyl alcohol and 3-(heptyloxy)-2-methylpropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Heptyl 3-(heptyloxy)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the heptyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.

Major Products Formed

    Oxidation: Heptyl 3-(heptyloxy)-2-methylpropanoic acid.

    Reduction: Heptyl 3-(heptyloxy)-2-methylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Heptyl 3-(heptyloxy)-2-methylpropanoate finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of Heptyl 3-(heptyloxy)-2-methylpropanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Heptyl glucoside: An ester with similar heptyl groups but different functional groups.

    Heptyl benzoate: Another ester with a heptyl group but a different aromatic backbone.

    Heptyl acetate: An ester with a heptyl group and an acetate functional group.

Uniqueness

Heptyl 3-(heptyloxy)-2-methylpropanoate is unique due to its specific combination of heptyl and heptyloxy groups attached to a methylpropanoate backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .

Properties

CAS No.

90177-71-2

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

heptyl 3-heptoxy-2-methylpropanoate

InChI

InChI=1S/C18H36O3/c1-4-6-8-10-12-14-20-16-17(3)18(19)21-15-13-11-9-7-5-2/h17H,4-16H2,1-3H3

InChI Key

OGQOENPIGOIHCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCC(C)C(=O)OCCCCCCC

Origin of Product

United States

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